1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Catalog No.
S3167918
CAS No.
2034524-13-3
M.F
C17H17N5O
M. Wt
307.357
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl...

CAS Number

2034524-13-3

Product Name

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

IUPAC Name

1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-2-pyrrol-1-ylethanone

Molecular Formula

C17H17N5O

Molecular Weight

307.357

InChI

InChI=1S/C17H17N5O/c23-17(13-20-8-4-5-9-20)21-10-15(11-21)22-12-16(18-19-22)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2

InChI Key

CMBUDPMVWCPYBP-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)CN2C=CC=C2)N3C=C(N=N3)C4=CC=CC=C4

Solubility

not available

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound characterized by the presence of a triazole ring, an azetidine ring, and a pyrrole moiety. This compound features a unique structural arrangement that contributes to its potential biological activities and applications in medicinal chemistry. The triazole ring is known for its versatility in forming coordination complexes and its role in various biological processes, while the azetidine and pyrrole rings add to the compound's chemical diversity and potential interaction sites with biological targets.

Due to its functional groups:

  • Nucleophilic Substitution: The azetidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The compound may be oxidized to form ketones or other oxidized derivatives, depending on the reaction conditions and reagents used.
  • Reduction: Reduction reactions can convert certain functional groups into alcohols or amines, altering the compound's reactivity and biological activity.

This compound has demonstrated various biological activities, particularly in pharmacological studies. It has shown potential antidepressant-like effects in animal models, likely due to its interaction with neurotransmitter systems such as serotonin. The presence of the triazole ring is significant as it often enhances the binding affinity to biological targets, contributing to its therapeutic potential . Additionally, compounds with similar structures have been noted for their antimicrobial and anticancer properties, suggesting that 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone may also exhibit such activities.

The synthesis of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves several key steps:

  • Formation of the Triazole Ring: This is often achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, frequently catalyzed by copper(I) salts.
  • Azetidine Ring Formation: The azetidine ring can be synthesized from appropriate precursors such as amino alcohols or halogenated amines through cyclization reactions.
  • Pyrrole Introduction: The pyrrole moiety can be introduced via condensation reactions involving suitable pyrrole derivatives.
  • Coupling Reactions: Finally, coupling reagents are used to link the triazole and azetidine rings with the pyrrole moiety to form the final product.

The unique structure of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone makes it a valuable candidate for various applications:

  • Pharmaceutical Development: Its potential antidepressant properties position it as a candidate for further development as a therapeutic agent.
  • Chemical Research: The compound can serve as a building block in synthetic organic chemistry due to its reactive functional groups.
  • Biological Studies: It offers opportunities for studying interactions with biological targets and understanding mechanisms of action in medicinal chemistry .

Interaction studies are essential for understanding how this compound interacts with biological systems. Preliminary studies suggest that it may bind to specific receptors or enzymes involved in neurotransmission. Further research is needed to elucidate these interactions fully and determine the compound's efficacy and safety profile in vivo.

Several compounds share structural features with 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazolContains both triazole and oxadiazole ringsExhibits fluorescence response towards nitro-explosives
2-Benzyl-7-(4-chlorophenyl)-3-morpholinoIncorporates a morpholine ringNotable for its complex polyheterocyclic structure
1-(2-(4-(4-Ethylphenyl)-1H-1,2,3-triazolHybrid molecule with triazole linked to acetophenoneDemonstrated antidepressant-like effects linked to serotonergic activity

Uniqueness

The uniqueness of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone lies in its combination of a triazole ring with an azetidine structure and a pyrrole moiety. This combination not only enhances its potential biological activity but also provides diverse synthetic pathways for further modifications. Its distinct features make it a promising candidate for drug development and chemical research .

XLogP3

1.2

Dates

Modify: 2023-08-18

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